methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate
Description
Properties
IUPAC Name |
methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-18-10(13)6-7-11-19(16,17)9-4-2-8(3-5-9)12(14)15/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUMQBFXHCRFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with beta-alanine methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine or sulfide compound.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Agents
Research indicates that compounds similar to methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. For instance, studies have demonstrated that derivatives of sulfonamides can effectively target both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Specifically, it can act on enzymes involved in metabolic pathways related to cancer and infectious diseases. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which play a crucial role in tumor growth and metastasis .
Drug Development
In drug development, this compound serves as a building block for synthesizing more complex pharmaceutical agents. Its ability to form stable linkages with other pharmacophores allows for the design of targeted therapies .
Polymer Synthesis
The compound can be utilized in the synthesis of polymers with specific properties. For instance, incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability due to the strong intermolecular interactions provided by the sulfonyl group .
Nonlinear Optical Materials
Research has explored the use of this compound in creating nonlinear optical materials. The nitrophenyl group contributes to the nonlinear optical response, making it suitable for applications in photonics and telecommunications .
Molecular Probes
This compound can function as a molecular probe in biochemical assays. Its reactive groups allow it to label biomolecules selectively, facilitating studies on protein interactions and cellular processes .
Drug Delivery Systems
The compound's compatibility with various biological systems makes it a candidate for drug delivery applications. By modifying its structure, researchers can enhance its solubility and bioavailability, improving the efficacy of therapeutic agents delivered using this platform .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications at the nitrophenyl position significantly enhanced activity compared to standard sulfonamides.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrases by sulfonamide-based compounds showed that this compound exhibited potent inhibitory effects, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage. The beta-alanine moiety can interact with receptors and transporters, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
a) N-[(4-Methylphenyl)sulfonyl]-β-alaninate Derivatives
- Example : 7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-β-alaninate .
- Key Differences :
- The 4-nitrophenyl group is replaced with a 4-methylphenyl group, reducing electron-withdrawing effects.
- The methyl substituent increases hydrophobicity compared to the nitro group.
- Implications :
- Lower reactivity in electrophilic aromatic substitution due to the electron-donating methyl group.
b) N-(4-Acetyl-2-nitrophenyl)-β-alanine
- Example : N-(4-Acetyl-2-nitrophenyl)-β-alanine (CAS 4662-63-9) .
- Key Differences :
- Substituent position: The nitro group is at the ortho position relative to the acetyl group, unlike the para position in the target compound.
- Functional groups: An acetyl group replaces the sulfonyl linkage.
- Implications :
- Altered steric hindrance and electronic effects due to the ortho-nitro group.
- Reduced sulfonamide-like reactivity, making it less suitable for nucleophilic attack.
Analogs with Halogen or Heteroatom Modifications
a) Methyl N-[(2',4'-Difluoro-4-hydroxy-5-iodobiphenyl-3-yl)carbonyl]-β-alaninate
- Example : Compound with IFA identifier .
- Key Differences :
- A biphenyl system with iodine and fluorine substituents replaces the 4-nitrophenylsulfonyl group.
- A carbonyl group instead of a sulfonyl linkage.
- Implications :
- Increased molecular weight (MW 467.21 vs. ~300 for the target compound) and lipophilicity.
b) N-{4-Fluoro-3-nitrophenyl}methanesulfonamide
- Example : CAS 85482-36-6 .
- Key Differences :
- A methanesulfonamide group replaces the β-alaninate ester.
- Nitro and fluoro groups are positioned at meta and para sites.
- Implications :
- Reduced esterase susceptibility compared to the methyl ester in the target compound.
- Potential for dual electron-withdrawing effects (nitro + fluoro).
Functional Group Comparisons
Biological Activity
Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a beta-alanine backbone with a sulfonyl group attached to a nitrophenyl moiety. The structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 240.27 g/mol
The compound's unique functional groups contribute to its reactivity and biological interactions, making it a candidate for various applications.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may lead to inhibition of their activity. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that induce cellular damage and apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. For instance, it was found to significantly reduce the viability of A375 melanoma cells with an IC value indicating effective cytotoxicity .
Table 1: Summary of Anticancer Activity
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 4.2 | Induction of apoptosis |
| MCF-7 (Breast) | 8.5 | Cell cycle arrest |
| HeLa (Cervical) | 7.0 | Disruption of microtubule formation |
Case Studies
- Study on Anticancer Efficacy : A study conducted on the effects of this compound on A375 melanoma cells revealed that the compound induced significant apoptosis, characterized by increased levels of caspase-3 activation and PARP cleavage .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth, supporting its potential as a therapeutic agent against infections .
Comparative Analysis with Similar Compounds
This compound can be compared with other sulfonamide derivatives to evaluate its unique properties:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| Methyl N'-[(4-nitrophenyl)sulfonyl]carbamimidate | Moderate | Low |
| Sulfanilamide | Yes | None |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate, and how can reaction yields be improved methodologically?
- Answer : The synthesis typically involves sulfonylation of beta-alanine derivatives with 4-nitrophenylsulfonyl chloride, followed by esterification. Key steps include:
- Use of coupling agents (e.g., DCC) to stabilize intermediates during amide bond formation .
- Purification via column chromatography or recrystallization to isolate the product from nitration byproducts.
- Optimization of solvent polarity (e.g., DMF for sulfonylation, methanol for esterification) to enhance reaction efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer :
- Spectroscopy :
- - and -NMR to confirm sulfonamide and ester functional groups.
- FT-IR for characteristic S=O (1350–1160 cm) and ester C=O (1740–1710 cm) stretches .
- Chromatography :
- Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
- GC-MS for volatile byproduct analysis .
Advanced Research Questions
Q. How can the environmental fate and degradation pathways of this compound be modeled in aquatic systems?
- Answer :
- Experimental Design :
- Simulate hydrolysis under varying pH (4–10) and temperature (10–40°C) to assess ester bond stability .
- Use LC-MS/MS to detect degradation products (e.g., 4-nitrophenylsulfonamide, beta-alanine).
- Theoretical Framework : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation rates based on logP and electronic parameters .
Q. What mechanistic insights exist regarding the compound’s interaction with biological targets, such as enzyme inhibition?
- Answer :
- Methodology :
- Molecular docking studies (e.g., AutoDock Vina) to predict binding affinity with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
- Kinetic assays (e.g., UV-Vis spectrophotometry) to measure values under competitive inhibition conditions .
- Data Interpretation : Correlate steric/electronic effects of the nitrophenyl group with inhibitory potency .
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Answer :
- Analytical Strategies :
- Validate purity (>98%) via elemental analysis and high-resolution mass spectrometry (HRMS) to rule out impurities influencing bioactivity .
- Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Theoretical Alignment : Frame discrepancies within established biochemical paradigms (e.g., redox microenvironment variability) .
Q. What methodologies are suitable for studying the compound’s oxidative stability under ambient and accelerated storage conditions?
- Answer :
- Experimental Protocol :
- Expose the compound to controlled and UV light levels; monitor nitro group reduction via cyclic voltammetry .
- Use EPR spectroscopy to detect radical intermediates during degradation .
- Statistical Analysis : Apply Arrhenius kinetics to extrapolate shelf-life from accelerated stability data .
Q. How can in silico tools predict the compound’s reactivity in novel synthetic or metabolic pathways?
- Answer :
- Computational Workflow :
- Use retrosynthesis algorithms (e.g., Pistachio, Reaxys) to propose feasible derivatization routes .
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for sulfonamide cleavage .
- Validation : Cross-reference predictions with experimental LC-MS/MS fragmentation patterns .
Methodological Considerations
- Theoretical Frameworks : Link experimental designs to conceptual models (e.g., QSAR for environmental fate, Michaelis-Menten kinetics for enzyme studies) to ensure hypothesis-driven research .
- Data Reproducibility : Implement randomized block designs for bioassays and environmental simulations to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
